![molecular formula C8H13FN4O B2799992 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2101199-58-8](/img/structure/B2799992.png)
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide
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Description
“4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide” is a heterocyclic compound with a molecular formula of C6H9FN4O . It is a unique compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with an amino group, a fluoroethyl group, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its nitrogen-containing heterocyclic structure. The 1,2,4-triazole group in the compound can operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 172.160 Da and a monoisotopic mass of 172.076035 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 381.0±32.0 °C at 760 mmHg, and a flash point of 184.2±25.1 °C . It has 5 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .Future Directions
The future research directions could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Further studies could also explore the potential pharmaceutical activity of this compound, including its antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
properties
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N,N-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O/c1-12(2)8(14)7-6(10)5-11-13(7)4-3-9/h5H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIKSYFYGBJSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NN1CCF)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide |
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